molecular formula C14H14N4O B2964930 7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946270-87-7

7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No. B2964930
CAS RN: 946270-87-7
M. Wt: 254.293
InChI Key: CGSIINSVXMBZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a derivative of the triazolo[4,3-a]pyrazine class of compounds . These compounds have been synthesized and studied for their antibacterial activity . They are characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives starts from 2,3-dichloropyrazine and involves cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides followed by hydrolysis of the intermediate 8-chloro [1,2,4]triazolo [4,3-a]pyrazine and its consequent alkylation .


Molecular Structure Analysis

The molecular structure of these compounds is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization, hydrolysis, and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Mechanism of Action

While the exact mechanism of action of “7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is not specified in the available literature, the triazolo[4,3-a]pyrazine derivatives have been evaluated for in vitro antibacterial activity .

Future Directions

The future directions in the research of these compounds could involve further investigation of their antibacterial activity and potential applications in the treatment of infectious diseases . Additionally, the development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the field .

properties

IUPAC Name

7-phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-6-12-15-16-13-14(19)17(9-10-18(12)13)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSIINSVXMBZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.